molecular formula C19H16N2O3 B2943133 N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide CAS No. 941879-16-9

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide

Cat. No.: B2943133
CAS No.: 941879-16-9
M. Wt: 320.348
InChI Key: KQDLEINXSBSCGO-UHFFFAOYSA-N
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Description

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a cyclopenta[c][1,2]oxazole ring fused to a phenoxybenzamide moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with an appropriate amine and a phenoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide is unique due to its specific combination of a cyclopenta[c][1,2]oxazole ring and a phenoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18(20-19-16-10-5-11-17(16)21-24-19)13-6-4-9-15(12-13)23-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDLEINXSBSCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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